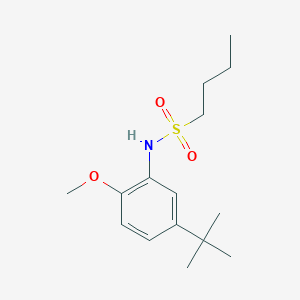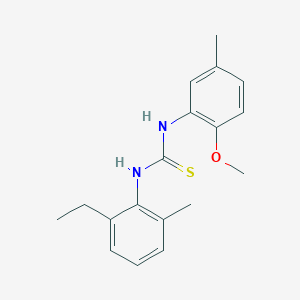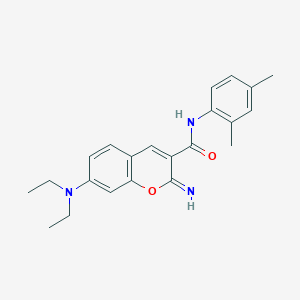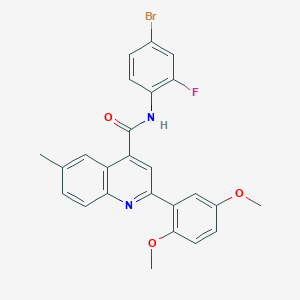![molecular formula C19H28ClNO3 B4626837 3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)
3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of adamantane derivatives, including compounds related to 3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride, often involves complex organic reactions. For instance, the synthesis of adamantyl-isothiourea hybrids and adamantane aminoketones involves multiple steps including reactions with paraformaldehyde and secondary amine hydrochlorides or Mannich reaction techniques (Al-Omary et al., 2020; Makarova et al., 2002). These processes highlight the adaptability of adamantane as a core structure for further functionalization.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of adamantane as a core framework, providing significant steric bulk and influencing the compound's physical and chemical properties. X-ray crystallography studies, for example, have been used to investigate the molecular conformation and crystal packing of adamantane derivatives, demonstrating the role of weak intermolecular interactions in their supramolecular architecture (Al-Omary et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions based on their functional groups. The introduction of the 3,4-dimethoxybenzyl moiety, for instance, serves as a protective group that can be selectively removed under specific conditions, illustrating the compound's reactivity and the ability to undergo further chemical transformations (Grunder-Klotz & Ehrhardt, 1991).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure and the nature of their substituents. For example, the crystalline structure analysis of similar adamantane derivatives offers insights into their supramolecular arrangement and physical behavior under different conditions (Al-Omary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups present in the molecule. Protective groups like the 3,4-dimethoxybenzyl moiety impact the molecule's reactivity, allowing for selective deprotection and further chemical modifications (Grunder-Klotz & Ehrhardt, 1991).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Adamantane derivatives are known for their versatility in synthesis and modification, which opens the door to numerous applications. For example, the synthesis of β-Aminoketones of the adamantane series, including reactions with paraformaldehyde and secondary amine hydrochlorides, highlights the chemical manipulability of adamantane derivatives (Makarova, Moiseev, & Zemtsova, 2002). This flexibility is crucial for designing compounds with specific functionalities for various research applications.
Electrophoresis and Compound Analysis
The electrophoretic behavior of adamantane derivatives, including their separation and determination by capillary zone electrophoresis, underscores their importance in analytical chemistry. Studies have optimized detection methods for adamantane derivatives, demonstrating their relevance in antiviral research and the need for precise analytical techniques (Reichová, Pazourek, Polášková, & Havel, 2002).
Host-Guest Chemistry
The creation of host-guest complexes with adamantane derivatives, such as the formation of complexes with dialkyl viologen and alkyl pyridinium derivatives, highlights their potential in supramolecular chemistry. Such interactions are pivotal for understanding molecular recognition and designing molecular machines or drug delivery systems (Ogoshi, Kanai, Fujinami, Yamagishi, & Nakamoto, 2008).
Catalytic and Chemical Reactions
Adamantane derivatives serve as catalysts or substrates in chemical reactions, emphasizing their utility in synthetic chemistry. For instance, their role in the catalytic oxidation of alkanes and alkenes by H2O2 with a mu-oxido diiron(III) complex illustrates their contribution to developing efficient, selective oxidation processes, which are critical in both industrial and laboratory settings (Das et al., 2015).
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]adamantan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c1-22-16-4-3-13(6-17(16)23-2)11-20-18-7-14-5-15(8-18)10-19(21,9-14)12-18;/h3-4,6,14-15,20-21H,5,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHGXFOHDITFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxybenzyl)amino]adamantan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)
![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)
![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)
![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)
![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)



![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)
![(2,3-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4626868.png)